
1,2,3-Tris(2-methoxyethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(2-méthoxyéthoxy)propane: est un composé organique appartenant à la classe des glycérolipides. Il se caractérise par la présence de trois groupes 2-méthoxyéthoxy liés à une chaîne propane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le 1,2,3-Tris(2-méthoxyéthoxy)propane peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du glycérol avec le 2-méthoxyéthanol en présence d'un catalyseur acide. La réaction se produit généralement sous des conditions de température et de pression contrôlées afin de garantir un rendement et une pureté élevés. Le processus implique la formation de composés intermédiaires, qui sont ensuite convertis en produit final par des réactions supplémentaires.
Méthodes de production industrielle: La production industrielle du 1,2,3-Tris(2-méthoxyéthoxy)propane implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour atteindre une efficacité et une rentabilité élevées. Le processus peut inclure l'utilisation de réacteurs continus, de techniques de purification avancées et de mesures de contrôle qualité pour garantir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions: Le 1,2,3-Tris(2-méthoxyéthoxy)propane subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants forts pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en alcools ou autres formes réduites.
Substitution: Les groupes méthoxyéthoxy peuvent être remplacés par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution: Les nucléophiles tels que les halogénures, les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des aldéhydes ou des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de recherche scientifique
Le 1,2,3-Tris(2-méthoxyéthoxy)propane a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme solvant dans diverses réactions chimiques.
Biologie: Le composé est utilisé dans l'étude du métabolisme des lipides et comme composant dans la formulation de tests biologiques.
Industrie: Le composé est utilisé dans la production de produits chimiques spécialisés, de polymères et comme additif dans les lubrifiants et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 1,2,3-Tris(2-méthoxyéthoxy)propane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un solvant, un stabilisateur ou un réactif dans divers processus biochimiques et chimiques. Sa structure unique lui permet de participer à des liaisons hydrogène, à des interactions hydrophobes et à d'autres interactions moléculaires qui influencent son comportement et ses effets.
Applications De Recherche Scientifique
1,2,3-Tris(2-methoxyethoxy)propane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is used in the study of lipid metabolism and as a component in the formulation of biological assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3-Tris(2-methoxyethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a solvent, stabilizer, or reactant in various biochemical and chemical processes. Its unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its behavior and effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
1,2,3-Tris(2-cyanoéthoxy)propane: Structure similaire mais contient des groupes cyano au lieu de groupes méthoxyéthoxy.
1,2,3-Tris(chlorométhoxy)propane: Contient des groupes chlorométhoxy, ce qui entraîne des propriétés chimiques et une réactivité différentes.
Tris[2-(2-méthoxyéthoxy)éthyl]amine: Contient un groupe amine, qui confère des propriétés chimiques et biologiques différentes.
Unicité: Le 1,2,3-Tris(2-méthoxyéthoxy)propane est unique en raison de sa combinaison spécifique de groupes méthoxyéthoxy, qui confèrent des propriétés distinctes de solubilité, de réactivité et de stabilité. Cela le rend particulièrement utile dans les applications nécessitant des caractéristiques spécifiques de solvant ou de stabilisation.
Propriétés
Formule moléculaire |
C12H26O6 |
|---|---|
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
1,2,3-tris(2-methoxyethoxy)propane |
InChI |
InChI=1S/C12H26O6/c1-13-4-7-16-10-12(18-9-6-15-3)11-17-8-5-14-2/h12H,4-11H2,1-3H3 |
Clé InChI |
YGGHNMYTNZNMQF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(COCCOC)OCCOC |
Numéros CAS associés |
305812-16-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
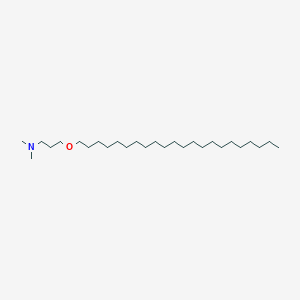
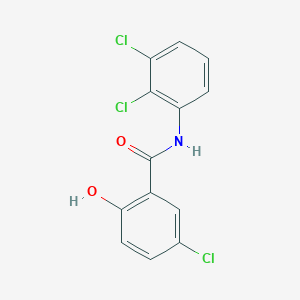
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
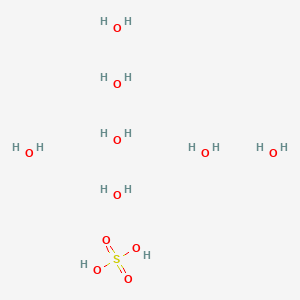
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
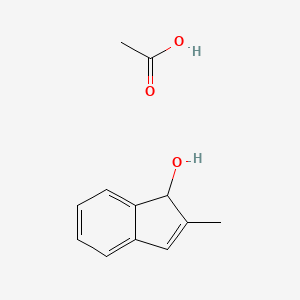

![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
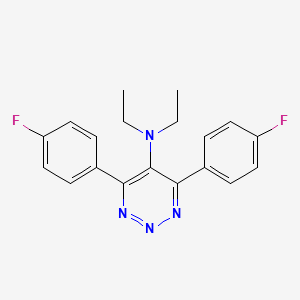
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
